Product packaging for Imidazo[2,1-b]thiazole-6-carbohydrazide(Cat. No.:)

Imidazo[2,1-b]thiazole-6-carbohydrazide

Cat. No.: B8369455
M. Wt: 182.21 g/mol
InChI Key: YYEWLWDRYKBIKH-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Nitrogen and Sulfur Heterocycles in Drug Discovery

Bridged bicyclic heterocycles that contain both nitrogen and sulfur are of paramount importance in the field of drug discovery. These structural motifs are found in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals. The presence of nitrogen and sulfur atoms in these rings provides sites for hydrogen bonding and other non-covalent interactions with biological targets, which is crucial for their pharmacological activity.

Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs, highlighting their significance in pharmaceutical development. nih.gov The incorporation of a sulfur atom, often within a thiazole (B1198619) ring, can enhance the lipophilicity and metabolic stability of a molecule, improving its pharmacokinetic profile. The fusion of imidazole (B134444) and thiazole rings to form the imidazo[2,1-b]thiazole (B1210989) system creates a rigid, planar structure that can be strategically decorated with various functional groups to modulate its biological activity.

The therapeutic potential of nitrogen-sulfur heterocycles is broad, with demonstrated efficacy in a range of diseases. Their unique structural features enable them to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. sapub.org

Evolution of Imidazo[2,1-b]thiazole Derivatives in Pharmaceutical Research

The exploration of Imidazo[2,1-b]thiazole derivatives in pharmaceutical research has a rich history, with the anthelmintic drug Levamisole being one of the earliest and most well-known examples. nih.gov Beyond its use in treating parasitic infections, Levamisole has also been investigated for its immunomodulatory properties. nih.gov

Over the years, extensive research has revealed that the Imidazo[2,1-b]thiazole scaffold is a versatile platform for the development of a wide range of therapeutic agents. researchgate.net Derivatives of this core structure have been shown to possess a remarkable array of pharmacological activities, as detailed in the table below.

Pharmacological ActivityTherapeutic Area
AnticancerOncology
AntiviralInfectious Diseases
AntimicrobialInfectious Diseases
Anti-inflammatoryInflammatory Disorders
AnthelminticParasitic Infections

The anticancer potential of Imidazo[2,1-b]thiazole derivatives has been a particularly active area of investigation. nih.gov These compounds have been found to exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization. nih.gov Furthermore, the development of Imidazo[2,1-b]thiazole-chalcone conjugates has emerged as a promising strategy in the design of novel antitumor agents.

Overview of Imidazo[2,1-b]thiazole-6-carbohydrazide as a Promising Research Entity

While the broader Imidazo[2,1-b]thiazole class has been extensively studied, specific derivatives such as this compound represent a more nascent area of research. The carbohydrazide (B1668358) functional group is a valuable pharmacophore in medicinal chemistry, known to be a key structural element in a number of biologically active compounds.

Hydrazide-containing compounds have been reported to exhibit a range of biological effects, including antimicrobial, anticonvulsant, and antidepressant activities. nih.gov The incorporation of a carbohydrazide moiety at the 6-position of the Imidazo[2,1-b]thiazole ring system presents an opportunity to generate novel derivatives with unique pharmacological profiles.

Research into related carbohydrazide derivatives of the Imidazo[2,1-b]thiazole scaffold has shown promising results. For instance, studies on 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives have demonstrated their potential as antimicrobial agents. In one such study, a series of novel compounds were synthesized and evaluated for their activity against a panel of bacteria and fungi, with some derivatives showing notable efficacy against Staphylococcus epidermidis.

Similarly, research on benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide derivatives has identified potent inhibitors of Mycobacterium tuberculosis. These findings underscore the potential of the carbohydrazide functional group to impart significant biological activity to the Imidazo[2,1-b]thiazole scaffold.

Although direct and extensive research on this compound is not yet widely published, the promising results from studies on its isomers and related structures suggest that this compound is a highly promising entity for future investigation. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4OS B8369455 Imidazo[2,1-b]thiazole-6-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

imidazo[2,1-b][1,3]thiazole-6-carbohydrazide

InChI

InChI=1S/C6H6N4OS/c7-9-5(11)4-3-10-1-2-12-6(10)8-4/h1-3H,7H2,(H,9,11)

InChI Key

YYEWLWDRYKBIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=CN21)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 2,1 B Thiazole 6 Carbohydrazide

General Synthetic Approaches to the Imidazo[2,1-b]thiazole (B1210989) Ring System

The construction of the fused imidazo[2,1-b]thiazole core can be accomplished through several synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Traditional Condensation and Cyclization Reactions

The classical and most common approach to synthesizing the imidazo[2,1-b]thiazole ring system involves the condensation reaction between a 2-aminothiazole (B372263) derivative and an α-halocarbonyl compound, followed by cyclization. nih.govresearchgate.net A typical example is the reaction of 2-aminothiazole with a phenacyl bromide derivative. This method is straightforward and allows for the introduction of various substituents on the imidazole (B134444) portion of the fused ring system.

Another traditional method involves the reaction of 2-mercaptobenzimidazole (B194830) with α-halo carbonyl compounds, propargyl bromides, or active alkynes. richmond.edu These reactions proceed through the formation of an S-alkylated intermediate, which then undergoes intramolecular cyclization to yield the imidazo[2,1-b]thiazole scaffold.

Development of One-Pot Synthetic Protocols

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for the synthesis of imidazo[2,1-b]thiazoles. These methods combine multiple reaction steps in a single reaction vessel, avoiding the isolation and purification of intermediates. lookchem.com One such approach is the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction (I-MCR), which offers simplicity and high atom economy. mdpi.comresearchgate.net

Another one-pot method involves the reaction of dibenzoylacetylene (B1330223) with imidazole or thiazole (B1198619) derivatives in a suitable solvent at room temperature. lookchem.com Furthermore, a three-component condensation of an aldehyde, a benzo[d]thiazol-2-amine, and an ethynylbenzene in the presence of Eaton's reagent (P₂O₅/MeSO₃H) provides a straightforward route to phenylbenzo[d]imidazo[2,1-b]thiazoles. jsynthchem.com These one-pot syntheses represent a greener and more efficient alternative to traditional multi-step methods.

Specific Synthesis of Imidazo[2,1-b]thiazole-6-carbohydrazide and its Derivatives

The synthesis of this compound and its subsequent derivatization are key steps in the development of new compounds with potential biological activities.

Synthetic Routes Leading to the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group is typically introduced into the imidazo[2,1-b]thiazole scaffold through a multi-step sequence. A common starting point is the cyclization of ethyl 2-aminothiazole-4-carboxylate with a phenacyl bromide to form the corresponding ethyl imidazo[2,1-b]thiazole-6-carboxylate. This ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide. The resulting carboxylic acid can then be converted to the carbohydrazide by reaction with hydrazine (B178648) hydrate (B1144303).

An alternative route involves the synthesis of an imidazo[2,1-b]thiazole-3-acetic acid derivative, which is then reacted with hydrazine hydrate to yield the corresponding acetohydrazide. nih.gov

Derivatization via Aldehyde and Ketone Condensations (e.g., Arylidenehydrazides, Indolin-3-ylidene Derivatives)

The carbohydrazide moiety serves as a versatile handle for further derivatization, most commonly through condensation reactions with aldehydes and ketones. The reaction of this compound with various aromatic or heterocyclic aldehydes yields a series of N'-arylidenehydrazide derivatives. Similarly, condensation with ketones, such as cyclohexanone, produces the corresponding N'-alkylidenehydrazides. nih.gov

Condensation with isatin (B1672199) (1H-indole-2,3-dione) leads to the formation of indolin-3-ylidene derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid. This derivatization strategy allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Table 1: Examples of Synthetic Methodologies for the Imidazo[2,1-b]thiazole Ring System

Methodology Reactants Key Features Reference
Traditional Condensation/Cyclization2-Aminothiazole and α-HalocarbonylStraightforward, allows for varied substitution. nih.govresearchgate.net
Convergent SynthesisPre-synthesized thiazole and imidazole fragmentsHigher overall yields, greater flexibility. lookchem.com
One-Pot Groebke–Blackburn–Bienaymé ReactionAldehyde, 2-aminothiazole, and isocyanideHigh atom economy, operational simplicity. mdpi.comresearchgate.net
One-Pot Three-Component CondensationAldehyde, benzo[d]thiazol-2-amine, and ethynylbenzeneEfficient, solvent-free conditions. jsynthchem.com

Table 2: Derivatization of this compound

Derivative Type Reactants Resulting Moiety Reference
ArylidenehydrazidesThis compound and Aromatic AldehydesN'-Arylidenehydrazide nih.gov
AlkylidenehydrazidesThis compound and Ketones (e.g., Cyclohexanone)N'-Alkylidenehydrazide nih.gov
Indolin-3-ylidene DerivativesThis compound and IsatinIndolin-3-ylidenehydrazide

Exploration of Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a single synthetic operation. mdpi.comrsc.org While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the synthesis of its isomers, such as imidazo[2,1-b]thiazole-2-carbohydrazide derivatives, has been successfully achieved through a microwave-assisted three-component reaction. eurjchem.com This suggests a feasible MCR strategy for the target molecule.

A plausible multi-component approach for synthesizing a precursor to this compound would likely involve the condensation of a 2-aminothiazole derivative, an α-haloketone, and a third component that introduces the carbohydrazide functionality or a precursor group at the 6-position. For instance, a one-pot reaction of 2-aminothiazole, an appropriate α-haloester, and hydrazine could potentially lead to the desired scaffold, although this would be a variation of the classical Hantzsch synthesis followed by hydrazinolysis.

A notable example of a three-component reaction for the synthesis of the imidazo[2,1-b]thiazole core is the Groebke–Blackburn–Bienaymé reaction (GBBR). This reaction typically involves an aldehyde, an isocyanide, and a 2-aminothiazole, and it has been utilized to create a variety of substituted imidazo[2,1-b]thiazoles. mdpi.com Adapting this methodology to yield a 6-carbohydrazide derivative would necessitate the use of specialized starting materials bearing the required functional groups.

The table below summarizes various multi-component strategies that have been employed for the synthesis of the broader imidazo[2,1-b]thiazole class of compounds, which could be conceptually adapted for the synthesis of the 6-carbohydrazide derivative.

Reaction Type Components Key Features Potential for Adaptation
Microwave-assisted MCR2-aminothiazole, α-oxoketene dithioacetal, hydrazine hydrateSolvent-free, rapid synthesis of 2-carbohydrazide isomers. eurjchem.comHigh potential by modifying the starting 2-aminothiazole to introduce functionality at the desired position.
Groebke–Blackburn–Bienaymé2-aminothiazole, aldehyde, isocyanideHigh atom economy, one-pot synthesis, structural diversity. mdpi.comRequires a component with a latent carbohydrazide group.
Catalyst-free One-potThiazole derivatives, dibenzoylacetyleneMild conditions, good yields for certain substitution patterns.Less direct for introducing the carbohydrazide moiety.

Application of Green Chemistry Principles in Imidazo[2,1-b]thiazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of imidazo[2,1-b]thiazole derivatives, including precursors to the 6-carbohydrazide, has benefited from these approaches. bohrium.com Key green methodologies include the use of alternative energy sources like microwave irradiation and the application of environmentally benign solvents.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the rate of reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurjchem.com For the synthesis of imidazo[2,1-b]thiazole carbohydrazide isomers, microwave irradiation in a solvent-free environment represents a highly efficient and green protocol. eurjchem.com This approach not only reduces reaction times from hours to minutes but also eliminates the need for potentially harmful organic solvents.

The use of green solvents is another cornerstone of sustainable chemistry. Polyethylene glycol (PEG-400) has been employed as a recyclable and biodegradable reaction medium for the synthesis of imidazo[2,1-b]thiazole derivatives. bohrium.com PEG-400 can act as both a solvent and a phase-transfer catalyst, facilitating the reaction between 2-aminothiazoles and α-bromo aralkyl ketones. bohrium.com The reusability of the solvent further enhances the green credentials of this synthetic route.

The following table highlights key green chemistry approaches applicable to the synthesis of the Imidazo[2,1-b]thiazole framework.

Green Chemistry Principle Application in Imidazo[2,1-b]thiazole Synthesis Advantages
Alternative Energy SourceMicrowave IrradiationRapid reaction times, improved yields, reduced side products. eurjchem.comresearchgate.net
Benign SolventsPolyethylene glycol (PEG-400), WaterBiodegradable, recyclable, non-toxic, can act as a catalyst. bohrium.com
Atom EconomyMulti-component ReactionsMaximizes the incorporation of starting materials into the final product. mdpi.com
Catalyst-free ConditionsThermal synthesis without a catalystAvoids the use of potentially toxic and expensive metal catalysts.

Mechanistic Investigations of Key Synthetic Reactions and Intermediate Formations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of products. The synthesis of the imidazo[2,1-b]thiazole ring system is well-studied, with the formation of the bicyclic structure and its subsequent reactivity being of primary interest.

The most common and well-established method for the synthesis of the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound. nih.gov The generally accepted mechanism proceeds through the following steps:

Nucleophilic Attack: The endocyclic nitrogen atom of the 2-aminothiazole acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound. This initial step leads to the formation of a quaternary ammonium (B1175870) salt intermediate.

Proton Transfer and Tautomerization: A proton is abstracted from the exocyclic amino group, followed by tautomerization to form a more stable enamine intermediate.

Intramolecular Cyclization: The enamine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring intermediate.

Dehydration: The final step involves the elimination of a molecule of water (dehydration) to yield the aromatic imidazo[2,1-b]thiazole ring system.

A proposed mechanism for the formation of a 6-substituted imidazo[2,1-b]thiazole, a precursor to the target carbohydrazide, is depicted below. The reaction between 2-aminothiazole and ethyl bromopyruvate would lead to the formation of ethyl imidazo[2,1-b]thiazole-6-carboxylate, which can then be converted to the corresponding carbohydrazide by reaction with hydrazine. rsc.orgnih.gov

The imidazo[2,1-b]thiazole ring system is an electron-rich aromatic scaffold and is therefore susceptible to electrophilic substitution reactions. rsc.org Studies on various 6-substituted imidazo[2,1-b]thiazoles have consistently shown that the 5-position is the most reactive site for electrophilic attack. rsc.org This regioselectivity is attributed to the electronic distribution within the fused ring system, where the 5-position has the highest electron density.

Common electrophilic substitution reactions that have been successfully carried out on the imidazo[2,1-b]thiazole nucleus include halogenation, nitration, and formylation. For instance, bromination occurs preferentially at the 5-position even when the substituent at the 6-position is itself a reactive aromatic ring. rsc.org

A particularly useful electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an electron-rich aromatic ring. This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier-Haack reaction on a 6-substituted imidazo[2,1-b]thiazole would be expected to yield the corresponding 5-formyl derivative. This aldehyde can then serve as a versatile intermediate for further synthetic transformations.

The reactivity of the 5-position in the imidazo[2,1-b]thiazole ring is summarized in the table below.

Electrophilic Reagent Reaction Type Product
Br₂Bromination5-Bromo-imidazo[2,1-b]thiazole
HNO₃/H₂SO₄Nitration5-Nitro-imidazo[2,1-b]thiazole
POCl₃/DMFVilsmeier-Haack FormylationImidazo[2,1-b]thiazole-5-carbaldehyde
(CF₃CO)₂OTrifluoroacetylation5-Trifluoroacetyl-imidazo[2,1-b]thiazole

Structure Activity Relationship Sar Studies of Imidazo 2,1 B Thiazole 6 Carbohydrazide Derivatives

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of imidazo[2,1-b]thiazole-6-carbohydrazide derivatives is profoundly influenced by the nature and substitution pattern of various groups attached to the core scaffold.

Antimycobacterial Activity: SAR studies on imidazo[2,1-b]thiazole (B1210989) carboxamides revealed that the substituents on the terminal phenyl ring play a critical role in their antimycobacterial efficacy. For instance, the introduction of a potent electron-withdrawing group like a nitro group at the para position (IT10) of the phenyl ring resulted in significant activity against Mycobacterium tuberculosis H37Ra. rsc.org Similarly, a di-substituted phenyl ring with chloro groups at the 2 and 4 positions (IT06) also demonstrated notable activity. rsc.org In another series, N²-arylidene-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides showed varied inhibition against M. tuberculosis H37Rv, indicating that the electronic environment of the arylidene group is a key determinant of activity. nih.gov

Enzyme Inhibition: The effect of substituents is also evident in enzyme inhibition profiles. For α-glucosidase inhibition, a series of hydrazide-hydrazone linked imidazo[2,1-b]thiazole derivatives was evaluated. The compound bearing a 2,6-dichlorophenyl moiety (4j) was identified as the most potent inhibitor, suggesting that di-substitution with electron-withdrawing halogens at specific positions on the terminal phenyl ring enhances inhibitory activity. researchgate.net In the context of cyclooxygenase (COX) inhibition, for a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives, the nature of the amine substituent at the C-5 position was found to significantly affect both the potency and selectivity for the COX-2 isoenzyme. nih.govresearchgate.net

Table 1: Effect of Substituents on the Biological Activity of Imidazo[2,1-b]thiazole Derivatives
Compound SeriesSubstituentBiological ActivityKey FindingReference
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides4-Nitro phenylAntimycobacterial (M. tuberculosis)Strong electron-withdrawing group enhances activity. rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides2,4-Dichloro phenylAntimycobacterial (M. tuberculosis)Electron-withdrawing halogens contribute to activity. rsc.org
6-methylimidazo[2,1-b]thiazole-5-carbohydrazides3-Chlorophenyl-4-thiazolidinoneAntimicrobial (S. epidermidis)Specific heterocyclic modification of hydrazide confers activity. nih.gov
Hydrazide-hydrazone linked imidazo[2,1-b]thiazoles2,6-Dichlorophenylα-Glucosidase InhibitionDi-halogen substitution pattern is optimal for potency. researchgate.net
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazolesN,N-dimethylaminomethyl at C-5COX-2 InhibitionSmall amine substituents at C-5 favor high potency. nih.govresearchgate.net

Positional and Electronic Influences of Substituents on the Imidazo[2,1-b]thiazole Scaffold

The position of substituents on the imidazo[2,1-b]thiazole core and their electronic properties (electron-donating or electron-withdrawing) are fundamental to the molecule's interaction with biological targets.

SAR studies consistently show that substitution at the C-5 and C-6 positions of the imidazo[2,1-b]thiazole ring system is particularly important. In the development of selective COX-2 inhibitors, it was demonstrated that COX-1/COX-2 inhibition is highly sensitive to the type of substituent at the C-5 position. nih.govresearchgate.net While a 6-(4-(methylsulfonyl)phenyl) group was established as a key pharmacophore for COX-2 selectivity, the introduction of various Mannich bases at the C-5 position modulated the potency. The N,N-dimethylaminomethyl group at C-5 yielded the most potent compound, suggesting that small, basic substituents at this position are favorable for activity. nih.govresearchgate.net

In a study on 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives, the core was substituted with a methyl group at the C-6 position and the carbohydrazide (B1668358) moiety at C-5. nih.gov While the methyl group is generally considered electron-donating, the subsequent modifications at the terminal end of the C-5 carbohydrazide linker were the primary drivers of the observed antimicrobial activity, indicating a complex interplay between substituents at different positions. nih.gov

Table 2: Positional and Electronic Influences on the Imidazo[2,1-b]thiazole Scaffold
PositionSubstituent TypeElectronic EffectImpact on Biological ActivityReference
C-6 Phenyl (para)MethylsulfonylElectron-withdrawingCrucial for COX-2 selectivity. nih.govresearchgate.net
C-5N,N-dimethylaminomethylElectron-donating (basicity)Enhanced COX-2 inhibitory potency. nih.govresearchgate.net
Terminal Phenyl (para)NitroStrongly electron-withdrawingHigh antimycobacterial activity. rsc.org
Terminal Phenyl (ortho, para)ChloroElectron-withdrawingPotent antimycobacterial and α-glucosidase inhibition. rsc.orgresearchgate.net
C-6MethylElectron-donatingServes as a core substitution; activity is driven by C-5 modifications. nih.gov

Conformation-Activity Relationships of the Hydrazide Linker and Terminal Groups

Molecular docking studies of antimycobacterial imidazo-[2,1-b]-thiazole carboxamide derivatives have helped to understand the putative binding patterns. The orientation of the terminal phenyl ring, connected via the amide (a related linker), within the active site of the target enzyme, Pantothenate synthetase, is critical for stabilizing the protein-ligand complex. rsc.org This suggests that the torsional angles around the linker are key determinants of a productive binding event.

Further evidence for the importance of the linker's conformation comes from studies where the flexible hydrazide is constrained into a more rigid heterocyclic system. In one study, 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide was used as a precursor to synthesize a series of 4-thiazolidinone (B1220212) and spiro-thiazolidinone derivatives. nih.gov In these products, the -NH-NH- fragment of the hydrazide is incorporated into a five-membered ring. The emergence of antimicrobial activity in only specific, rigid analogues (4d and 4f) suggests that restricting the conformational freedom of the hydrazide linker can be beneficial, likely by locking the molecule into a bioactive conformation and reducing the entropic penalty of binding. nih.gov This implies that while flexibility can be important for initial binding, a certain degree of pre-organization or rigidity in the linker is favorable for potent activity.

Rational Design Strategies Based on SAR Insights

Insights gained from SAR studies are instrumental in the rational design of new and more effective this compound derivatives. These strategies often involve molecular hybridization, scaffold hopping, and structure-based design.

One prominent strategy is molecular hybridization , which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic activity. This approach was used to generate novel imidazo[2,1-b]thiazole–hydrazine-thiazoles with the aim of developing potent antituberculous agents. researchgate.net By linking the known antitubercular scaffolds of imidazo[2,1-b]thiazole and thiazole (B1198619) through a hydrazine (B178648) linker, researchers successfully created derivatives with significant activity, with one compound (7b) showing a minimum inhibitory concentration (MIC) of 0.98 μg/mL. researchgate.net

Another approach involves modifying a known drug scaffold to improve its properties. For the design of novel COX-2 inhibitors, researchers replaced the pyridine (B92270) ring in known imidazo[1,2-a]pyridine (B132010) inhibitors with a thiazole ring to create the imidazo[2,1-b]thiazole scaffold. nih.gov Based on the established SAR for COX-2 inhibitors, they rationally incorporated a methylsulfonyl pharmacophore at the para-position of the C-6 phenyl ring, a feature known to confer selectivity. This strategy led to a series of potent and highly selective COX-2 inhibitors. nih.govresearchgate.net

Structure-based design, informed by docking studies, also represents a powerful rational strategy. By identifying key interactions between active compounds and their target proteins, such as Pantothenate synthetase for antimycobacterial agents, new derivatives can be designed to optimize these interactions. rsc.org For example, understanding that a 4-nitro phenyl moiety forms favorable interactions within the active site allows for the design of new analogues that retain or enhance this binding mode, potentially by introducing other substituents that can form additional hydrogen bonds or hydrophobic contacts. rsc.org This iterative process of design, synthesis, and testing based on SAR and structural insights is fundamental to advancing the therapeutic potential of the imidazo[2,1-b]thiazole class of compounds.

Advanced Spectroscopic and Structural Characterization of Imidazo 2,1 B Thiazole 6 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Imidazo[2,1-b]thiazole-6-carbohydrazide and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H-NMR spectroscopy reveals the chemical environment of each proton in the molecule. In derivatives of the imidazo[2,1-b]thiazole (B1210989) core, the protons on the heterocyclic rings typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic system and heteroatoms. For instance, the protons on the thiazole (B1198619) and imidazole (B134444) rings are expected to resonate at specific chemical shifts, and their coupling patterns (singlets, doublets, etc.) provide information about adjacent protons. The protons of the carbohydrazide (B1668358) group (-CONHNH₂) would also exhibit characteristic signals, with the N-H protons often appearing as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O).

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The chemical shifts of these signals indicate the type of carbon atom (e.g., sp², sp³, carbonyl). The carbonyl carbon of the carbohydrazide group is typically found significantly downfield. The carbons within the fused heterocyclic ring system will have characteristic chemical shifts that are influenced by the nitrogen and sulfur heteroatoms. nih.gov

Below is a representative table of expected ¹H and ¹³C NMR chemical shift ranges for the core imidazo[2,1-b]thiazole scaffold, based on data from related structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole Ring Protons7.0 - 8.5110 - 150
Thiazole Ring Protons6.5 - 7.5105 - 145
Carbohydrazide NHVariable, often broad-
Carbohydrazide NH₂Variable, often broad-
Carbonyl Carbon (C=O)-160 - 180

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

Infrared (IR) spectroscopy is particularly useful for identifying polar functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine and amide groups in the carbohydrazide moiety, typically in the range of 3200-3400 cm⁻¹. sciforum.net A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide would be prominent, usually appearing around 1630-1680 cm⁻¹. sciforum.net The C=N and C=C stretching vibrations within the fused heterocyclic rings would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiazole ring would likely appear at lower wavenumbers.

Raman spectroscopy , which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also be able to detect the vibrations of the heterocyclic rings and the carbohydrazide functional group. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

A summary of expected characteristic vibrational frequencies is presented in the table below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amine/Amide)Stretching3200 - 3400
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1550 - 1650
C=N / C=C (Aromatic)Stretching1400 - 1600
C-SStretching600 - 800

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula of this compound. nih.gov

In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed as a protonated molecular ion [M+H]⁺. nih.gov The measured mass-to-charge ratio (m/z) of this ion can be compared to the calculated theoretical value to confirm the identity of the compound.

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways might involve the loss of the hydrazide side chain or cleavage of the fused heterocyclic ring system. The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of its different parts.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light. The absorption of light in this region corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

X-ray Crystallography for Solid-State Structure, Stereochemistry, and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its chemical structure and stereochemistry. mdpi.com Furthermore, it would reveal crucial information about the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carbohydrazide group and π-π stacking interactions between the heterocyclic rings. These intermolecular forces play a significant role in the physical properties of the compound, including its melting point and solubility.

Computational Chemistry and Molecular Modeling Investigations of Imidazo 2,1 B Thiazole 6 Carbohydrazide

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Studies on various derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have provided valuable information on their potential as inhibitors for a range of macromolecules.

Molecular docking simulations have been instrumental in predicting how derivatives of the imidazo[2,1-b]thiazole core fit within the active sites of various enzymes and proteins. These studies calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction.

For instance, docking studies on imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives, which are structurally related to the imidazo[2,1-b]thiazole scaffold, have been performed against several antitubercular and antifungal targets. Against Mycobacterium tuberculosis (Mtb) Pantothenate Synthetase, certain derivatives showed high affinity with dock scores of -9.7. When evaluated against a fungal protein, Aminoglycoside 2'-N-acetyltransferase, derivatives exhibited even stronger binding affinities with dock scores reaching -10.8. Similarly, investigations into the anticancer potential of this scaffold revealed good binding affinities, with docking scores ranging from -10.30 to -6.90 kcal/mol against the Glypican-3 protein, a target in hepatocellular carcinoma. nih.gov

The following table summarizes representative docking scores for imidazo[2,1-b]thiazole derivatives against various biological targets, illustrating the scaffold's potential for diverse therapeutic applications.

Target ProteinDerivative ClassBest Docking Score (kcal/mol)Reference
Pantothenate SynthetaseImidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole-9.7
Aminoglycoside 2'-N-acetyltransferaseImidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole-10.8
Glypican-3Imidazo[2,1-b]thiazole-thiadiazole-10.30 nih.gov
Enoyl-acyl carrier protein reductase (InhA)Hybrid 1,2,3-Triazole-9.99 mdpi.com
VEGFR-2Thiazolyl-Coumarin-9.900 nih.gov

Beyond predicting binding energy, docking studies identify the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-protein complex.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Docking studies revealed that imidazo[2,1-b]thiazole derivatives can fit properly into the ATP binding site of VEGFR-2, rationalizing their potent inhibitory activity. researchgate.net

Pantothenate Synthetase: This enzyme is a validated target for the development of new antitubercular agents. Molecular docking of imidazo[2,1-b]thiazole carboxamide derivatives into the active site of Mtb Pantothenate Synthetase helped to understand their putative binding pattern and selective inhibition. rsc.orgsemanticscholar.org

Enoyl-acyl carrier protein reductase (InhA): InhA is an essential enzyme for mycolic acid biosynthesis in M. tuberculosis. Docking analyses of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives revealed that hydrogen bonding, α-π, and hydrophobic interactions are the governing factors for their anti-TB activity. eurekaselect.com One study identified interactions with key residues such as Met103, Lys165, and Ile95. mdpi.com

Aminoglycoside 2'-N-acetyltransferase: This enzyme is involved in bacterial resistance to aminoglycoside antibiotics. Docking studies have been performed to evaluate the potential of imidazo[2,1-b]thiazole derivatives to inhibit this enzyme.

Carbonic Anhydrase II: A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. The results showed that these compounds were selective inhibitors of the cytosolic isoform hCA II. nih.govnih.govmdpi.com

Tubulin: As an anticancer target, tubulin polymerization is a key process in cell division. Docking studies have shown that imidazo[2,1-b]thiazole-linked conjugates can occupy the colchicine (B1669291) binding site of the tubulin protein. nih.govjohnshopkins.edu Specific interactions were identified with residues including αAsn101, βThr179, and βCys241. nih.gov

The table below details some of the key interacting residues identified in docking studies for the imidazo[2,1-b]thiazole scaffold with various targets.

Target ProteinKey Interacting ResiduesType of InteractionReference
TubulinαAsn101, βThr179, βCys241Hydrogen Bonding, Hydrophobic nih.gov
InhAMet103, Lys165, Ile95Hydrogen Bonding, Hydrophobic mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of novel molecules and for understanding the structural features that influence their potency.

For the imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole scaffold, 3D-QSAR studies have been successfully developed to understand their inhibitory potential against targets like InhA. eurekaselect.com These models often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use steric, electrostatic, and hydrophobic fields as molecular descriptors. A statistically significant CoMFA model for InhA inhibition showed a Leave-One-Out cross-validated (q²) value of 0.812 and a non-cross-validated (r²) value of 0.982, indicating a robust and predictive model. eurekaselect.com Other QSAR studies on the antiproliferative activity of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles have highlighted the importance of descriptors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net

Once a reliable QSAR model is established, it can be used for virtual screening of large chemical databases to identify new compounds with potentially high activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Furthermore, the contour maps generated from 3D-QSAR models provide visual representations of which regions of a molecule are favorable or unfavorable for activity. nih.gov This information is crucial for lead optimization, as it guides medicinal chemists in making structural modifications—such as adding or removing specific functional groups—to enhance the biological activity and improve the drug-like properties of the lead compound.

Molecular Dynamics Simulations for Conformational Flexibility and Stability in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms in the complex over time, MD can assess the conformational flexibility of the ligand and the stability of its binding within the protein's active site under physiological conditions. rsc.org

MD simulations have been carried out for active imidazo[2,1-b]thiazole derivatives to understand the stability of the protein-ligand complex. rsc.orgnih.gov These studies often run for extended periods (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. nih.gov The stability of the interaction is typically evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD trajectory throughout the simulation suggests that the ligand remains securely bound in the active site. These simulations provide a more realistic representation of the binding event and can confirm the binding modes predicted by docking, thereby increasing confidence in the proposed mechanism of action. researchgate.netrsc.org

Electronic Structure Calculations and Quantum Chemical Descriptors (e.g., DFT, HOMO-LUMO energies)

Currently, there are no specific studies available in the public domain that detail the electronic structure or quantum chemical descriptors for Imidazo[2,1-b]thiazole-6-carbohydrazide. The existing body of research focuses on Schiff base derivatives, which are synthesized from the condensation of this compound with various aldehydes and ketones.

In these studies, Density Functional Theory (DFT) is a commonly employed method to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of the resulting, more complex molecules. These calculations are crucial for explaining the mechanisms of action, such as fluorescence sensing of metal ions, where charge transfer between the imidazo[2,1-b]thiazole core and the conjugated substituent is key. However, the specific HOMO-LUMO energy values and other quantum descriptors for the parent carbohydrazide (B1668358) compound have not been reported.

Pharmacophore Modeling and Virtual Ligand Design

Similarly, research into the pharmacophore modeling and virtual ligand design involving the imidazo[2,1-b]thiazole core does not specifically center on the this compound molecule. Instead, this compound typically serves as a synthetic intermediate or a building block for creating larger libraries of compounds with potential therapeutic applications, including anticancer, antitubercular, and anti-inflammatory agents.

Pharmacophore models are developed based on the structural features of potent, active derivatives that bind to specific biological targets. For instance, studies on imidazo[2,1-b]thiazole-based inhibitors for enzymes like cyclooxygenase-2 (COX-2) or pantothenate synthetase involve extensive molecular docking and in silico screening. These computational efforts are directed at the final, more complex derivatives to understand their structure-activity relationships and to guide the design of new, more potent ligands. The carbohydrazide moiety itself is not the focus of these pharmacophoric and virtual design studies.

Exploration of Biological Activities and Mechanistic Insights for Imidazo 2,1 B Thiazole 6 Carbohydrazide Derivatives

Anticancer Research Applications

Imidazo[2,1-b]thiazole-6-carbohydrazide derivatives have emerged as a promising class of compounds in oncology research. Their multifaceted mechanism of action, encompassing antiproliferative effects, induction of programmed cell death, and inhibition of key cancer-related pathways, makes them attractive candidates for further development.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines (e.g., MCF-7, A549, HCT-15, OVCAR-3, Leukemia cell lines)

A significant body of research has demonstrated the potent cytotoxic effects of imidazo[2,1-b]thiazole (B1210989) derivatives against a range of human cancer cell lines. The antiproliferative activity is often evaluated using metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

In one study, two novel series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides were synthesized and evaluated for their efficacy against the MCF-7 breast cancer cell line. nih.gov Several compounds from the first series displayed potent activity, with IC50 values ranging from 8.38 to 11.67 µM, which is comparable to the standard drug Sorafenib (IC50 = 7.55 µM). nih.gov The most active compound in this series, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, exhibited an IC50 value of 8.38 µM. nih.gov

Another study focused on imidazothiazole-thiazolidinone hybrids, which were tested against A549 (Lung), MCF-7 (Breast), and HCT116 (Colon) cancer cell lines. nih.gov One particular compound from this series was found to be the most active, displaying IC50 values of 10.74 µM against A549 cells and 18.73 µM against MCF-7 cells. nih.gov Other derivatives in the same series also showed moderate to good activity against MCF-7 and HCT116 cell lines. nih.gov The activity of thiazole-linked imidazo[2,1-b]thiazoles has also been noted against HCT-116 and MCF-7 human cancer cells. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Type Cell Line IC50 (µM) Reference
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide MCF-7 8.38 nih.gov
N′-(5-fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide MCF-7 11.50 nih.gov
Imidazothiazole-thiazolidinone hybrid (Compound 4c) A549 10.74 nih.gov
Imidazothiazole-thiazolidinone hybrid (Compound 4c) MCF-7 18.73 nih.gov
Imidazothiazole-thiazolidinone hybrid (Compound 4c) HCT116 23.22 nih.gov
Sorafenib (Reference) MCF-7 7.55 nih.gov
Erlotinib (Reference) HCT116 12.54 nih.gov

Investigation of Apoptosis Induction and Cell Cycle Modulation Mechanisms (e.g., Caspase Activation, Bcl-2/Bax Regulation, Cell Cycle Arrest)

Beyond simply halting cell proliferation, effective anticancer agents often work by inducing apoptosis, or programmed cell death. Research has shown that this compound derivatives can trigger this process through various molecular mechanisms.

One of the most potent compounds, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, was found to induce apoptosis in MCF-7 cells by modulating key regulatory proteins. nih.gov Treatment with this compound led to a significant increase in the levels of the pro-apoptotic protein Bax and decreases in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. nih.govijper.org Furthermore, the compound activated the caspase cascade, increasing the levels of caspase 8 and caspase 9 by 2.727-fold and 4.947-fold, respectively. nih.gov Caspases are a family of proteases that execute the apoptotic process. ijper.orgnih.gov

In addition to inducing apoptosis, these derivatives can also modulate the cell cycle. The same compound was shown to cause cell cycle arrest in the G2/M phase, with the percentage of cells in this phase increasing to 27.07% compared to 11.31% in untreated control cells. nih.gov By arresting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. mdpi.com Other related heterocyclic compounds have also been shown to induce apoptosis through the upregulation of Bax, activation of caspase-9 and caspase-3, and subsequent cell cycle arrest. researchgate.netmdpi.com

Inhibition of Specific Oncogenic Pathways and Targets (e.g., VEGFR-2, Tubulin Polymerization, B-Raf kinase, IDO1, ErB4 kinase)

The anticancer effects of imidazo[2,1-b]thiazole derivatives are often linked to their ability to inhibit specific enzymes and proteins that are crucial for cancer growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. mdpi.com A study found that N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide is a potent inhibitor of VEGFR-2, with an IC50 value of 0.33 µM. nih.gov By blocking this receptor, the compound can potentially cut off the tumor's blood supply.

B-Raf Kinase Inhibition: The B-Raf kinase is part of a signaling pathway that often becomes hyperactive in certain cancers, particularly melanoma. nih.gov A series of imidazothiazole derivatives were investigated as inhibitors of the V600E mutant B-Raf kinase. One compound emerged as the most potent, with an IC50 value of 0.978 nM against V600E-B-RAF and demonstrated superior potency against four melanoma cell lines compared to the reference drug sorafenib. nih.gov

Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules formed by the polymerization of tubulin, is essential for cell division. Disrupting this process is a proven anticancer strategy. nih.gov A series of imidazo[2,1-b] ucl.ac.ukresearchgate.netrsc.orgthiadiazole-linked oxindoles were shown to exhibit potent anti-proliferative activity by inhibiting tubulin assembly and causing an accumulation of cells in the G2/M phase of the cell cycle. One derivative inhibited tubulin polymerization with an IC50 value of 0.15 µM. nih.gov

ErbB4 Kinase Inhibition: Another study reported an imidazothiazole derivative as a potent and selective inhibitor of ErbB4 kinase, another member of the receptor tyrosine kinase family implicated in cancer, with an IC50 value of 15.24 nM. nih.gov This compound also showed strong antiproliferative activity against leukemia, breast, and prostate cancer cell lines. nih.gov

Antimycobacterial and Antitubercular Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. ucl.ac.uk The imidazo[2,1-b]thiazole scaffold has been extensively explored for the development of new and effective antitubercular agents. researchgate.netnih.gov

Efficacy against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Numerous studies have confirmed the in vitro efficacy of imidazo[2,1-b]thiazole derivatives against the virulent H37Rv strain of M. tuberculosis and other clinical isolates.

In a search for new anti-mycobacterial agents, benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives were synthesized. The most active compound, which carried a 4-nitro phenyl moiety, displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against M. tuberculosis H37Ra. rsc.org Another derivative from the same study showed significant activity with an IC50 of 2.03 μM. rsc.org

A separate investigation into imidazo[2,1-b]thiazole-hydrazine-thiazoles, developed using a molecular hybridization strategy, identified a derivative with promising antimycobacterial activity, showing a Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL against M. tuberculosis. nih.gov

Furthermore, research on benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide derivatives identified a potent compound with an MIC of 3.53 μM against replicating M. tuberculosis. nih.gov A related scaffold, 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine, also yielded potent derivatives with MIC90 values as low as 0.18–1.63 μM against Mtb H37Rv. researchgate.netucl.ac.uk

**Table 2: Antimycobacterial Activity of Selected Imidazo[2,1-b]thiazole Derivatives against *M. tuberculosis***

Compound Type Strain Activity Metric Value Reference
Benzo-[d]-imidazo-[2,1-b]-thiazole (IT10) H37Ra IC50 2.32 µM rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole (IT06) H37Ra IC50 2.03 µM rsc.org
Imidazo[2,1-b]thiazole-hydrazine-thiazole (7b) ATCC 25618 MIC 0.98 µg/mL nih.gov
Benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc) H37Rv MIC 3.53 µM nih.gov
2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine derivative H37Rv MIC90 0.18–1.63 μM researchgate.netucl.ac.uk

Targeting Essential Mycobacterial Enzymes and Pathways (e.g., Pantothenate Synthetase, InhA, Aminoglycoside 2'-N-acetyltransferase)

The effectiveness of these compounds often stems from their ability to inhibit enzymes that are vital for the survival and growth of M. tuberculosis.

Pantothenate Synthetase (PS) Inhibition: Pantothenate synthetase is a crucial enzyme in the biosynthesis of coenzyme A, which is essential for mycobacterial survival. nih.gov A series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives were specifically designed as inhibitors of M. tuberculosis PS. The most potent compound, 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide, was a powerful inhibitor of MTB PS with an IC50 of 0.53 µM. nih.gov Molecular docking studies have further supported the potential of these scaffolds to bind effectively to the active site of pantothenate synthetase. rsc.org

Other Potential Targets: Molecular docking studies on other related scaffolds have suggested different potential targets. For instance, certain imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine derivatives are thought to interact with the deazaflavin-dependent nitroreductase (Ddn), an enzyme responsible for activating prodrugs like pretomanid. ucl.ac.ukresearchgate.net While not directly related to the carbohydrazide (B1668358) scaffold, this highlights the diverse range of mycobacterial targets that can be engaged by the broader imidazo-heterocyclic family.

Antifungal Research Investigations

This compound derivatives have demonstrated notable potential as antifungal agents, with research focusing on their efficacy against a range of pathogenic fungi.

Activity Spectrum against Fungal Pathogens (e.g., Candida albicans, Staphylococcus epidermidis)

Studies have shown that certain derivatives of imidazo[2,1-b]thiazole exhibit in vitro antifungal activity against clinically relevant pathogens such as Candida albicans. researchgate.netresearchgate.net The antifungal efficacy of these compounds is often influenced by the nature of the substituents on the imidazo[2,1-b]thiazole core. While specific minimum inhibitory concentration (MIC) values for this compound derivatives are not extensively documented in publicly available literature, the broader class of imidazo[2,1-b]thiazoles has shown promise. For instance, some analogues have displayed promising antifungal activity against Candida albicans. researchgate.net It is important to note that Staphylococcus epidermidis is a bacterium, not a fungus, and will be discussed in the antibacterial section.

Antifungal Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Type Fungal Pathogen Activity Noted
Imidazo[2,1-b]thiazole analogues Candida albicans Promising antifungal activity

Elucidation of Antifungal Modes of Action

The precise antifungal mechanisms of this compound derivatives are still under active investigation. However, research on related azole-containing heterocyclic compounds provides some insights into potential modes of action. A plausible mechanism for the antifungal activity of these compounds could be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This inhibition is often achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Further studies are required to specifically confirm this or other mechanisms for the carbohydrazide derivatives.

Antibacterial Research Studies

The antibacterial potential of this compound derivatives has been explored against a variety of bacterial strains, indicating a broad spectrum of activity.

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com Specific investigations have reported the antibacterial profile of certain imidazo[2,1-b]thiazole derivatives against pathogens such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli and Klebsiella pneumoniae. researchgate.netnih.gov One study highlighted a hybrid molecule exhibiting an MIC value of 10 μg/mL against S. aureus and 20 μg/mL against E. coli. researchgate.net

Antibacterial Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Derivative Bacterial Strain MIC (μg/mL)
1,2,3-triazole-8-quinolinol hybrid Staphylococcus aureus 10
1,2,3-triazole-8-quinolinol hybrid Escherichia coli 20
Imidazo[2,1-b]thiazole derivatives Staphylococcus aureus Moderate Activity
Imidazo[2,1-b]thiazole derivatives Klebsiella pneumoniae Promising Activity
Imidazo[2,1-b]thiazole derivatives Proteus vulgaris Profiled Activity
Imidazo[2,1-b]thiazole derivatives Enterobacter aerogenes Profiled Activity

Understanding Antibacterial Mechanisms and Target Identification

The antibacterial mode of action for this compound derivatives is an area of ongoing research. A potential target for this class of compounds is bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds can disrupt critical cellular processes, leading to bacterial cell death. This mechanism is a known target for other classes of antibacterial agents, suggesting a possible avenue for the action of imidazo[2,1-b]thiazole derivatives.

Other Emerging Biological Research Areas

Beyond their antimicrobial properties, derivatives of this compound are being investigated for other therapeutic applications, most notably in the fields of oncology and virology.

Anticancer Research: Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anticancer agents. researchgate.netresearchgate.net For instance, certain N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides have been synthesized and evaluated for their anti-proliferative effects against breast cancer cell lines, such as MCF-7. nih.gov Some of these compounds exhibited potent activity, with IC50 values in the low micromolar range. nih.gov The proposed mechanisms for their anticancer activity include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as focal adhesion kinase (FAK).

Antiviral Research: The antiviral potential of imidazo[2,1-b]thiazole derivatives is another promising area of investigation. nih.govresearchgate.netnih.gov Research has demonstrated that certain carbohydrate derivatives of imidazo[2,1-b]thiazole exhibit antiviral activity against the Junin virus, the causative agent of Argentine hemorrhagic fever. nih.gov Some of these compounds showed better activity than the reference drug ribavirin (B1680618) in cell-based assays. nih.gov Additionally, other derivatives have been found to be effective against Coxsackie B4 virus, as well as Feline corona and Feline herpes viruses. researchgate.net The development of novel antiviral agents is a critical area of research, and the imidazo[2,1-b]thiazole scaffold represents a promising starting point for the design of new therapeutic agents. nih.govsemanticscholar.org

Antiviral Properties and Mechanisms of Action

Derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as antiviral agents against a range of DNA and RNA viruses. researchgate.net A series of novel acyl-hydrazone and spirothiazolidinone derivatives stemming from the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their antiviral efficacy in various mammalian cell cultures. nih.govnih.gov

In these studies, specific compounds demonstrated notable activity against particular viral strains. Compound 6d , a spirothiazolidinone derivative, was identified as a potent agent against Coxsackie B4 virus. nih.govnih.gov Another compound from the same series, 5d , was found to be effective against Feline coronavirus and Feline herpes virus. nih.govnih.gov These findings highlight the potential of the imidazo[2,1-b]thiazole nucleus as a leading structure for the development of new anti-infective therapies. nih.gov

Furthermore, the antiviral activity of 3,5-disubstituted imidazo[2,1-b]thiazole carbohydrate derivatives has been assessed against the Junin virus (JUNV), the causative agent of Argentine hemorrhagic fever. nih.gov Two compounds, in particular, exhibited a higher level of antiviral activity against JUNV in Vero cells than the reference drug, ribavirin, marking them as promising candidates for further investigation. nih.gov While these studies did not focus exclusively on the 6-carbohydrazide moiety, they underscore the broad antiviral potential of the core imidazo[2,1-b]thiazole structure.

Table 1: Antiviral Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Virus Activity Reference
6d (spirothiazolidinone derivative) Coxsackie B4 virus Potent nih.gov, nih.gov
5d (spirothiazolidinone derivative) Feline coronavirus, Feline herpes virus Effective nih.gov, nih.gov
Compound 3 (carbohydrate derivative) Junin virus (JUNV) More active than ribavirin nih.gov

| Compound 4 (carbohydrate derivative) | Junin virus (JUNV) | More active than ribavirin | nih.gov |

Anti-inflammatory Effects and Related Molecular Pathways

The imidazo[2,1-b]thiazole scaffold is present in compounds known for their anti-inflammatory properties. mdpi.com Research has focused on the synthesis of new derivatives to develop anti-inflammatory agents with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is involved in pathological inflammatory processes. nih.gov

A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and evaluated as selective COX-2 inhibitors. nih.gov All tested compounds in this series were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent 0.08-0.16 µM range. nih.gov The potency and selectivity were influenced by the type and size of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.gov For instance, compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) emerged as a particularly potent and selective COX-2 inhibitor. nih.gov

Molecular docking studies have supported these findings, indicating that imidazo[2,1-b] nih.govbohrium.comnih.govthiadiazole derivatives can exhibit higher inhibition of COX-2 compared to the standard drug diclofenac. nih.gov The investigation of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles has also pointed towards their potential as anti-inflammatory agents through their effects on human neutrophil functions.

Table 2: COX-2 Inhibition by Selected Imidazo[2,1-b]thiazole Derivatives

Compound IC50 COX-2 (µM) IC50 COX-1 (µM) Selectivity Index Reference
6a 0.08 >100 313.7 nih.gov
6b 0.11 >100 >909 nih.gov
6c 0.12 >100 >833 nih.gov
6d 0.16 >100 >625 nih.gov
6e 0.14 >100 >714 nih.gov
6f 0.10 >100 >1000 nih.gov

| 6g | 0.09 | >100 | >1111 | nih.gov |

Anticonvulsant Activity Assessment

The therapeutic potential of imidazo[2,1-b]thiazole derivatives extends to the central nervous system, with several studies reporting on their anticonvulsant activities. nih.gov Compounds bearing this heterocyclic system have been evaluated for their ability to protect against chemically and electrically induced seizures.

For example, a series of 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides were assessed for anticonvulsant properties. nih.gov Several of these compounds provided significant (83%) protection against convulsions induced by pentylenetetrazole and seizures induced by maximal electroshock. nih.gov The introduction of a bromine atom at the 5-position, however, was found to reduce this activity. researchgate.net

The mechanism of action is thought to be related, in some cases, to the inhibition of carbonic anhydrase, an enzyme present in the central nervous system. nih.gov The higher lipophilicity of some imidazo[2,1-b]thiazolesulfonamide derivatives, compared to standard drugs like acetazolamide, allows for better penetration into the central nervous system, potentially enhancing their anticonvulsant effect. nih.gov Studies on triazolothiadiazole derivatives, which share structural similarities, suggest that their anticonvulsant activity may be mediated through the GABAergic system. nih.gov

Miscellaneous Enzyme Inhibition Studies (e.g., Carbonic Anhydrase II, Cyclooxygenase, Jun kinase)

Beyond their well-documented anti-inflammatory action via COX inhibition, imidazo[2,1-b]thiazole derivatives have been explored as inhibitors of other key enzymes.

Carbonic Anhydrase II Inhibition: A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their ability to inhibit four human carbonic anhydrase (hCA) isoforms. nih.gov The results showed that these compounds were selective inhibitors of the cytosolic isoform hCA II, with inhibition constants (Ki) ranging from 57.7 to 98.2 µM. nih.gov They displayed no significant activity against hCA I, or the tumor-associated isoforms hCA IX and hCA XII. nih.gov This selective inhibition of hCA II suggests potential for developing agents that can help in understanding the physiological roles of this specific isoform. nih.gov

Cyclooxygenase Inhibition: As detailed in the anti-inflammatory section (6.5.2), imidazo[2,1-b]thiazole derivatives have been successfully designed as potent and selective COX-2 inhibitors. nih.gov The 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold has proven to be a suitable framework for achieving high COX-2 inhibitory potency. nih.gov

Other Enzyme Inhibition: The imidazo[2,1-b]thiazole scaffold has also been investigated for its inhibitory activity against other enzymes like 15-lipoxygenase (15-LOX). A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized, with one compound bearing a 2,4,4-trimethylpentan-2-yl group being twice as potent as the reference inhibitor quercetin. nih.gov While direct inhibition of Jun kinase by this compound derivatives is not extensively documented in the reviewed literature, the broad kinase inhibitory potential of the parent scaffold suggests this as a plausible area for future investigation. researchgate.net

Table 3: Inhibition of Carbonic Anhydrase II by Imidazo[2,1-b]thiazole-sulfonyl Piperazine Derivatives

Compound Ki (µM) against hCA II Reference
9aa 98.2 nih.gov
9ab 77.4 nih.gov
9ac 69.3 nih.gov
9ad 81.5 nih.gov
9ae 57.7 nih.gov

| Acetazolamide (Standard) | 0.012 | nih.gov |

Antioxidant Activity Profiling

Several studies have focused on the antioxidant potential of imidazo[2,1-b]thiazole derivatives, recognizing the role of oxidative stress in numerous pathologies. researchgate.net The antioxidant capacity of these compounds has been evaluated using various in vitro assays.

A series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and their antioxidant activity was assessed through three different methods: inhibition of lipid peroxidation (anti-LPO), scavenging of ABTS radical, and Ferric Reducing Antioxidant Power (FRAP). bohrium.comnih.gov Certain compounds within this series, namely 4h , 5h , and 6h , demonstrated the highest activity in both the anti-LPO and ABTS radical scavenging assays. bohrium.comnih.gov In the FRAP analysis, compounds 4i and 4a showed the best ferric reducing ability. bohrium.comnih.gov

Similarly, the antioxidant activity of benzo[d]imidazo[2,1-b]thiazole [BIT] derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.net Preliminary results indicated that some of these newly synthesized compounds exhibited good to excellent antioxidant activity. researchgate.net The presence of chloro and nitro groups in the structure was noted to enhance antioxidant activity, likely by creating a more stable radical structure. researchgate.net Studies on 6,7-dihydro-5H-imidazo[2,1-b] nih.govbohrium.comthiazine derivatives also confirmed a moderate level of antiradical/scavenging activity. dmed.org.ua

Table 4: Antioxidant Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound(s) Assay Result Reference
4h, 5h, 6h Anti-LPO, ABTS radical scavenging Highest activity in series nih.gov, bohrium.com
4i, 4a Ferric Reducing Antioxidant Power (FRAP) Best activity in series nih.gov, bohrium.com

| BIT Derivative | DPPH radical scavenging | Excellent activity | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Imidazo[2,1-b]thiazole-6-carbohydrazide derivatives?

  • Methodological Answer : Derivatives are typically synthesized via cyclization or condensation reactions. For example, hydrazide intermediates (e.g., [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide) react with aldehydes or ketones under reflux in ethanol to form arylidenehydrazides . Another route involves coupling imidazothiazole hydrazine derivatives with diethyl malonate or acetylacetone in glacial acetic acid to generate pyrazolidine-dione or pyrazole-substituted analogs . Eaton’s reagent-mediated Friedel-Crafts acylation under solvent-free conditions is also used for fused derivatives, yielding 90–96% efficiency .

Q. What spectroscopic methods are used to characterize this compound derivatives?

  • Methodological Answer : Structural confirmation relies on IR (to identify carbonyl and N–H stretches), 1H^1 \text{H} NMR (for aromatic protons and hydrazide NH signals), 13C^{13} \text{C} NMR (to verify carbonyl carbons and heterocyclic backbone), and mass spectrometry (for molecular ion peaks and fragmentation patterns) . Elemental analysis ensures purity, while X-ray crystallography may resolve complex stereochemistry in chiral derivatives .

Q. What in vitro assays are typically employed to evaluate the biological activities of these compounds?

  • Methodological Answer : Primary cytotoxicity is assessed using the NCI’s 3-cell line screening (leukemia, lung, and colon cancer), followed by full 60-cell line panels for active compounds (e.g., log10_{10}GI50_{50} values). Antitumor activity is further validated via kinase inhibition assays (e.g., RSK2 kinase selectivity) . Acetylcholinesterase (AChE) inhibition is measured using Ellman’s method, while 15-lipoxygenase (15-LOX) activity is quantified via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antitumor activity?

  • Methodological Answer :

  • Substituent Effects : Nitrophenyl or halophenyl groups at position 6 enhance antitumor potency. For example, 3-nitrophenyl-substituted derivatives show IC50_{50} values <1 µM against leukemia and colon cancer lines due to improved hydrophobic interactions with kinase active sites .
  • Scaffold Modifications : Replacing the thiazole ring with a 1,3,4-thiadiazole group increases metabolic stability, as seen in fused imidazothiadiazoles with log10_{10}GI50_{50} <-8.00 against prostate cancer (PC-3) .
  • Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for RSK2 or RAF kinases, followed by synthesis of halogenated analogs (2-F, 2-Br) to validate computational predictions .

Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer :

  • Dose-Response Analysis : Perform 10-fold dilution assays (0.01–100 µM) to distinguish cytostatic (GI50_{50}) vs. cytotoxic (LC50_{50}) effects. For example, compound 11 () showed cytostatic activity at 1 µM but cytotoxicity at 10 µM in ovarian cancer lines .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. Compounds with dual cardiotonic and antitumor activity (e.g., guanylhydrazones) require in vivo models to balance efficacy and toxicity .
  • Panel Redundancy : Validate hits in redundant cell lines (e.g., MDA-MB-231 and MCF-7 for breast cancer) to rule out lineage-specific resistance mechanisms .

Q. How are computational methods used to predict the binding mechanisms of these compounds with target enzymes?

  • Methodological Answer :

  • Docking Studies : Use Gaussian 09 with B3LYP/6-31G(d) to optimize ligand geometries, then dock into RSK2 (PDB: 2QR8) or AChE (PDB: 4EY7) active sites. For example, 2-Cl-7-(4-nitrophenyl) derivatives showed hydrogen bonding with RSK2’s Glu236 and Lys220 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Free energy calculations (MM-PBSA) quantify contributions from van der Waals and electrostatic interactions .
  • QSAR Models : Develop 2D-QSAR using MOE descriptors (e.g., logP, polar surface area) to correlate substituent electronegativity with 15-LOX inhibition (R2^2 >0.85) .

Q. What non-pharmacological applications exist for this compound derivatives?

  • Methodological Answer :

  • Metal Ion Sensing : Derivatives like (E)-N'-(4-(diethylamino)-2-hydroxybenzylidene)this compound act as “turn-on” fluorescent sensors for In3+^{3+} (LOD: 1.02 nM) and Zn2+^{2+} (LOD: 5.5 nM) via chelation-enhanced fluorescence (CHEF). Binding stoichiometry (1:1) is confirmed by Job’s plot and DFT calculations .
  • Environmental Monitoring : Apply sensor derivatives to quantify metal ions in water samples using standard addition methods, achieving recoveries of 98–102% with RSD <5% .

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